(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic small molecule characterized by a benzothiazole-piperidine hybrid core linked to a 3,4,5-trimethoxyphenyl ketone moiety. The benzothiazole moiety is known for its role in enhancing bioactivity, while the 3,4,5-trimethoxyphenyl group is frequently associated with microtubule-targeting agents, such as colchicine-site binders .
Synthesis of this compound involves coupling a benzothiazole-piperidine intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions, yielding a moderate purity product (95.2% by HPLC) with a low synthetic yield of 8.4% . Key physical properties include a melting point of 144–146°C and a molecular weight of 329.1 g/mol (C17H15N2O4S) .
Properties
Molecular Formula |
C22H24N2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H24N2O4S/c1-26-17-12-15(13-18(27-2)20(17)28-3)22(25)24-10-8-14(9-11-24)21-23-16-6-4-5-7-19(16)29-21/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
DMEBOGOXDHGOLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Piperidine Derivative: Starting with 3,4,5-trimethoxybenzoyl chloride, it reacts with piperidine to form 1-(3,4,5-trimethoxybenzoyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves interaction with various molecular targets:
Comparison with Similar Compounds
Data Tables
Table 2: Antiproliferative Activity (Representative Compounds)
Research Findings and Trends
- Synthetic Challenges : The target compound’s low yield (8.4%) reflects the steric hindrance of the benzothiazole-piperidine linkage, whereas imidazole derivatives achieve higher yields due to simpler coupling chemistry .
- Bioactivity Correlation : Piperidine-substituted benzothiazoles show superior cytotoxicity compared to morpholine or pyrrolidine analogues, likely due to enhanced cellular uptake and target binding .
- Multitarget Potential: Thiazole-pyrimidine hybrids (e.g., 4i) demonstrate dual kinase/tubulin inhibition, suggesting a trend toward multitargeted agents in anticancer drug design .
Biological Activity
The compound (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C21H22N2O3S
- Molecular Weight: 378.48 g/mol
- Chemical Structure: The compound features a benzo[d]thiazole moiety linked to a piperidine ring and a trimethoxyphenyl group, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors: The piperidine ring is known to modulate neurotransmitter receptor activity, potentially influencing neurological pathways.
- Cellular Pathways: The compound may affect cellular signaling pathways through binding interactions with specific proteins or enzymes, leading to alterations in cell function.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound:
-
In Vitro Studies: Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against melanoma cell lines A375 and RPMI7951 .
Cell Line IC50 (µM) A375 1.1 RPMI7951 3.3 - Mechanism of Action in Cancer Cells: The compound may inhibit tubulin polymerization, a critical process for cancer cell division. It has been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Inhibition of Pathogens: Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and fungi, though specific data on minimum inhibitory concentrations (MIC) are still under investigation.
Case Study 1: Anticancer Efficacy
A study conducted on xenograft models demonstrated that administration of the compound at a dose of 60 mg/kg resulted in a significant reduction in tumor volume without causing substantial weight loss in the subjects . This highlights its potential as a therapeutic agent with manageable side effects.
Case Study 2: Cellular Mechanisms
In another study focusing on cellular mechanisms, the compound was observed to induce G2/M phase arrest in breast cancer cells. This cell cycle disruption is crucial for preventing cancer cell proliferation and indicates its potential as a chemotherapeutic agent .
Q & A
Q. What are the optimal synthetic routes for (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves multi-step procedures:
Thiadiazole/Piperidine Core Formation : Use halogenated benzothiazole precursors (e.g., 2-bromobenzothiazole) coupled with piperidine derivatives via Buchwald-Hartwig amination or nucleophilic substitution (e.g., K₂CO₃ in DMF, 80–100°C) .
Methanone Linkage : React the piperidine-thiadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane (DCM) under nitrogen .
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Key Parameters :
- Catalysts : Pd(OAc)₂ for coupling reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict temperature control to avoid side reactions .
Q. How can structural integrity be confirmed post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H and ¹³C spectra for diagnostic peaks:
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) with UV detection (λ = 254 nm); target retention time ±0.5 min variance indicates purity .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically resolved?
Methodological Answer: Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) require:
Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa may show differential permeability) .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Compound Integrity Checks :
- Re-test batch purity via HPLC and LC-MS to rule out degradation .
Target Engagement Validation :
- Use biophysical methods (SPR, ITC) to measure direct binding affinity to the target protein .
Q. What strategies are effective in structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer: Focus on modular substitutions:
- Piperidine Modifications : Replace with morpholine or azetidine to alter steric bulk and polarity .
- Trimethoxyphenyl Group : Test mono-/di-methoxy analogs to assess the role of methoxy positioning in target binding .
- Benzothiazole Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking interactions .
Experimental Workflow :
Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., tubulin) .
Parallel Synthesis : Generate 10–15 analogs via high-throughput Suzuki-Miyaura coupling .
In Vitro Screening : Prioritize compounds with >50% inhibition at 10 µM in primary assays .
Q. How can metabolic stability be improved without compromising target affinity?
Methodological Answer: Address metabolic hotspots identified via LC-MS/MS metabolite profiling:
- Block CYP3A4 Oxidation Sites : Methylate labile positions on the piperidine ring .
- Prodrug Approach : Mask phenolic -OH groups (if present) with acetyl or PEG-ylated promoieties .
- LogP Optimization : Reduce lipophilicity (e.g., replace methoxy with hydroxyl groups) to enhance solubility and reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
